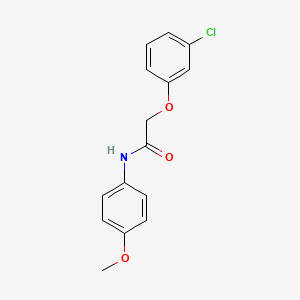
2-(3-chlorophenoxy)-N-(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-chlorophenoxy)-N-(4-methoxyphenyl)acetamide, also known as fenclonine, is a chemical compound that belongs to the family of phenylacetamides. Fenclonine has been widely used in scientific research to study the mechanism of action and physiological effects of serotonin, a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep.
作用機序
Fenclonine acts as an irreversible inhibitor of tryptophan hydroxylase, which is the rate-limiting enzyme in the synthesis of serotonin. By inhibiting tryptophan hydroxylase, 2-(3-chlorophenoxy)-N-(4-methoxyphenyl)acetamide reduces the levels of serotonin in the brain. This leads to a decrease in the activity of serotonergic neurons and a reduction in the release of serotonin from the presynaptic terminals. The mechanism of action of 2-(3-chlorophenoxy)-N-(4-methoxyphenyl)acetamide has been extensively studied in animal models and has contributed to our understanding of the role of serotonin in various physiological and behavioral processes.
Biochemical and Physiological Effects:
Fenclonine has been shown to reduce the levels of serotonin in the brain, which leads to a wide range of physiological and behavioral effects. Studies have shown that 2-(3-chlorophenoxy)-N-(4-methoxyphenyl)acetamide can cause a decrease in food intake, body weight, and locomotor activity. It has also been shown to induce depressive-like behavior in animal models, which is consistent with the role of serotonin in regulating mood.
実験室実験の利点と制限
Fenclonine has several advantages as a research tool. It is a potent and selective inhibitor of tryptophan hydroxylase, which allows for precise control over the levels of serotonin in the brain. It is also relatively easy to synthesize and has a long shelf life. However, 2-(3-chlorophenoxy)-N-(4-methoxyphenyl)acetamide has some limitations as well. It is not suitable for long-term studies as it irreversibly inhibits tryptophan hydroxylase. It can also have off-target effects on other enzymes, which can complicate the interpretation of results.
将来の方向性
There are several future directions for research on 2-(3-chlorophenoxy)-N-(4-methoxyphenyl)acetamide. One area of interest is the role of serotonin in the regulation of appetite and metabolism. Fenclonine has been shown to reduce food intake and body weight, but the underlying mechanisms are not fully understood. Another area of interest is the role of serotonin in the development and treatment of psychiatric disorders such as depression and anxiety. Fenclonine has been used as a tool to study the role of serotonin in these disorders, but more research is needed to fully understand the complex interactions between serotonin and other neurotransmitters in the brain. Finally, there is a need for the development of new and more selective inhibitors of tryptophan hydroxylase that can be used to study the role of serotonin in a more precise and controlled manner.
合成法
Fenclonine can be synthesized by the reaction of 3-chlorophenol with 4-methoxyaniline in the presence of acetic anhydride and pyridine. The resulting product is then reacted with acetic acid to yield 2-(3-chlorophenoxy)-N-(4-methoxyphenyl)acetamide. The purity of the synthesized compound can be improved by recrystallization from ethanol.
科学的研究の応用
Fenclonine has been used in various scientific research studies to investigate the role of serotonin in the central nervous system. It has been shown to inhibit the activity of tryptophan hydroxylase, an enzyme that is involved in the synthesis of serotonin. By inhibiting tryptophan hydroxylase, 2-(3-chlorophenoxy)-N-(4-methoxyphenyl)acetamide reduces the levels of serotonin in the brain and thus can be used to study the effects of serotonin depletion on behavior and physiology.
特性
IUPAC Name |
2-(3-chlorophenoxy)-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c1-19-13-7-5-12(6-8-13)17-15(18)10-20-14-4-2-3-11(16)9-14/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBVVMVWJLZKAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)COC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenoxy)-N-(4-methoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-tert-butylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5110810.png)
![6-amino-4-(2,4-dichlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5110824.png)
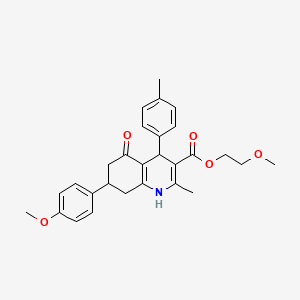
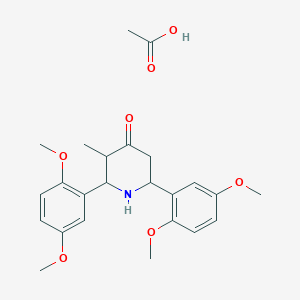
![1-[2-(4-biphenylyl)-9-methyl-9H-imidazo[1,2-a]benzimidazol-3-yl]ethanone](/img/structure/B5110839.png)
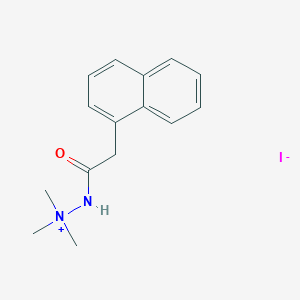
![N-[2-(4-ethyl-1,3-thiazol-2-yl)ethyl]-1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5110863.png)
![3-(1,3-benzodioxol-5-yl)-5-(1-cyclohexen-1-ylacetyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5110872.png)
![1-[3-(4-chlorophenoxy)propyl]piperidine](/img/structure/B5110875.png)
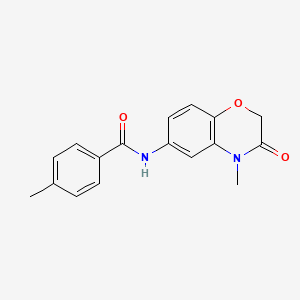
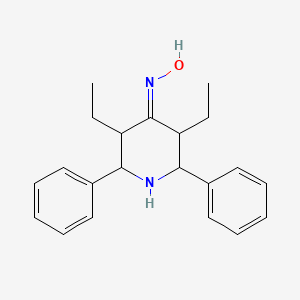
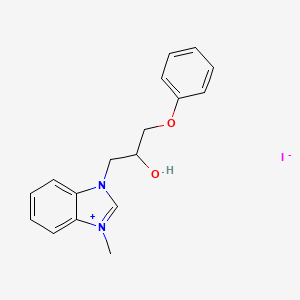
![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(methylthio)benzamide](/img/structure/B5110899.png)
